physicochemical properties of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one
physicochemical properties of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one
Introduction: The Significance of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to native purines allows it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents. Derivatives have shown significant promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2] Specifically, molecules incorporating this core have been investigated as inhibitors of ROCK, AKT1, and other crucial cellular signaling proteins.[3][4][5]
The compound 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one stands out not as an end-product, but as a critical and versatile intermediate. The chlorine atom at the 6-position serves as a reactive handle, enabling chemists to perform nucleophilic aromatic substitution reactions to introduce a diverse range of functional groups. Understanding the fundamental physicochemical properties of this starting material is therefore paramount for designing efficient synthetic routes, developing robust analytical methods, and ultimately, for the successful discovery of new drug candidates.
This guide provides a comprehensive analysis of the core , offering both established data and validated experimental protocols for its characterization.
Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure and fundamental properties is the bedrock of all subsequent research. This section details the identity and the expected spectroscopic features of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one.
Chemical Structure and Nomenclature
The molecule consists of a pyrimidine ring fused to a thiophene ring, with a chlorine atom at the 6-position and a carbonyl group at the 4-position. The "(3H)" designation indicates the position of the hydrogen atom on the pyrimidine ring's nitrogen.
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Causality: A DMSO stock is used as it is the standard for solubilizing compounds for biological screening. The 2-hour incubation provides a measure of how quickly the compound precipitates and re-dissolves, which is relevant for in vitro assays. Centrifugation is critical to separate any undissolved solid from the saturated solution, ensuring only the soluble fraction is measured.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability and absorption. The calculated LogP of 1.638 suggests moderate lipophilicity. [6]The experimental value should be determined as follows.
Protocol for Shake-Flask LogP Determination (OECD 107)
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System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by shaking them together overnight and allowing the layers to separate.
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Compound Addition: Dissolve a known amount of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one in the aqueous phase.
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Equilibration: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.
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Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.
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Quantification: Carefully sample both layers and determine the concentration of the compound in each using a validated analytical method like HPLC-UV.
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Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Acidity and Ionization (pKa)
The pKa value defines the pH at which a compound is 50% ionized. The N3-H proton on the pyrimidine ring is expected to be weakly acidic. Knowing the pKa is vital for predicting solubility at different physiological pH values and understanding potential ionic interactions with a target protein.
Protocol for pKa Determination via Potentiometric Titration
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Solution Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
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Titration: While monitoring the pH with a calibrated electrode, perform a titration with a standardized solution of 0.1 M NaOH.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
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Trustworthiness: This method is self-validating. The shape of the titration curve provides direct evidence of the ionization event. The experiment should be repeated at multiple concentrations to ensure the result is independent of concentration.
Chemical Reactivity and Stability
The utility of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one as a synthetic intermediate is defined by its chemical reactivity and stability under various conditions.
Tautomerism
Like many pyrimidinones, this compound can exist in a lactam-lactim tautomeric equilibrium, where the proton on the N3 nitrogen can migrate to the C4 carbonyl oxygen to form a 4-hydroxy tautomer. Under typical physiological and synthetic conditions, the lactam (4-oxo) form is overwhelmingly predominant. However, the transient formation of the lactim tautomer is often invoked in the mechanism of reactions such as chlorination with POCl₃ to convert the 4-oxo group into a 4-chloro group. [7]
Synthetic Utility: The C6-Chloro Group
The key feature of this molecule from a synthetic perspective is the C6-chloro substituent on the electron-deficient thieno[2,3-d]pyrimidine ring system. This makes the C6 position susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity allows for the facile introduction of a wide variety of substituents by reacting the compound with different nucleophiles (e.g., amines, thiols, alcohols), making it an ideal starting point for generating a chemical library for structure-activity relationship (SAR) studies. [2][3]
Conclusion
6-chlorothieno[2,3-d]pyrimidin-4(3H)-one is more than a simple chemical; it is a foundational building block for the exploration of new chemical space in drug discovery. Its physicochemical profile—characterized by moderate lipophilicity, likely low aqueous solubility, and a key reactive chlorine handle—defines its behavior in both biological and chemical systems. The experimental protocols and theoretical insights provided in this guide offer researchers a robust framework for utilizing this valuable intermediate to its full potential, paving the way for the synthesis and discovery of next-generation therapeutics based on the privileged thieno[2,3-d]pyrimidine scaffold.
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